Cas no 879-37-8 (2-(1H-indol-3-yl)acetamide)

2-(1H-Indol-3-yl)acetamide is a versatile indole derivative with significant applications in pharmaceutical and organic synthesis. Its indole core structure makes it a valuable intermediate for the development of bioactive compounds, including potential drug candidates targeting neurological and metabolic disorders. The acetamide functional group enhances its reactivity, facilitating further derivatization for tailored molecular designs. This compound exhibits favorable solubility and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its well-characterized synthetic pathways allow for scalable production with high purity, meeting stringent quality requirements. Researchers value 2-(1H-indol-3-yl)acetamide for its structural modularity and compatibility with diverse reaction conditions.
2-(1H-indol-3-yl)acetamide structure
2-(1H-indol-3-yl)acetamide structure
商品名:2-(1H-indol-3-yl)acetamide
CAS番号:879-37-8
MF:C10H10N2O
メガワット:174.199202060699
MDL:MFCD00005641
CID:40179
PubChem ID:24857238

2-(1H-indol-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Indole-3-acetamide
    • 1H-Indol-3-ylacetamide
    • 1H-Indole-3-acetamide
    • 2-(1H-INDOL-3-YL)ACETAMIDE
    • INDOLE-3-ACETAMIDE CRYSTALLINE
    • 3-Indoleacetamide
    • 3-Indolylacetamide
    • NSC 1969
    • Indoleacetamide
    • (indol-3-yl)acetamide
    • C10H10N2O
    • 1-Indole-3-acetamide
    • 2-(3-Indolyl)acetamide
    • (1H-indol-3-yl)acetamide
    • Indole-3-acetamide (8CI)
    • O9SEW65XW3
    • Indole-3-acetamide (6CI,8CI)
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • 2-indol-3-ylacetamide
    • TSR
    • PubChem7350
    • 1H-indol-3-yl-acetamide
    • 3-INDOLE ACETAMIDE
    • bmse000696
    • Indole-3
    • Indole-3-acetamide (6CI, 8CI)
    • AM1212
    • 1H-Indole-3-ethanimidic acid
    • EN300-74842
    • EINECS 212-904-4
    • DB08652
    • DTXSID60236686
    • CS-W017500
    • FT-0615869
    • Indole-3-acetamide, 98%
    • A15869
    • SCHEMBL8082815
    • NSC1969
    • 879-37-8
    • I0668
    • 2-(1H-indol-3-yl)-acetamide
    • 99FEA035-A073-4863-9F14-923310E3BC45
    • NS00039231
    • Auxin amide
    • SY014237
    • Oprea1_704903
    • SCHEMBL40822
    • CHEBI:16031
    • Q27097844
    • Z33546521
    • FS-2701
    • NSC-1969
    • AC-23418
    • InChI=1/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • 3-Indolylacetamide;NSC 1969
    • 879-06-1
    • HY-W016784
    • MFCD00005641
    • Indole--d5-3-acetaMide
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-
    • SB15031
    • HMS1740A02
    • HB0341
    • IAM
    • CCG-266389
    • I-0900
    • UNII-O9SEW65XW3
    • HMS3604E11
    • s5610
    • AKOS001129741
    • C02693
    • BCP27037
    • 2-(1H-Indol-3-yl)acetamide #
    • Indole-3-acetamide,98%
    • Indole-3-acetamide; 2-(1H-Indol-3-yl)acetamide; 2-(3-Indolyl)acetamide; 3-Indolylacetamide; NSC 1969
    • DTXCID90159177
    • DB-011565
    • 2-(1H-indol-3-yl)acetamide
    • MDL: MFCD00005641
    • インチ: 1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • InChIKey: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C2C(=CC=CC=2)NC=1)N

計算された属性

  • せいみつぶんしりょう: 174.07900
  • どういたいしつりょう: 174.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 58.9
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.285 g/cm1.285
  • ゆうかいてん: 152.0 to 156.0 deg-C
  • ふってん: 469.7°C at 760 mmHg
  • フラッシュポイント: 237.8 °C
  • 屈折率: 1.687
  • PSA: 58.88000
  • LogP: 1.89600
  • ようかいせい: 未確定

2-(1H-indol-3-yl)acetamide セキュリティ情報

2-(1H-indol-3-yl)acetamide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1H-indol-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D403997-1kg
3-Indoleacetamide
879-37-8 97%
1kg
$1200 2024-06-05
Enamine
EN300-74842-0.1g
2-(1H-indol-3-yl)acetamide
879-37-8 95.0%
0.1g
$19.0 2025-03-21
BAI LING WEI Technology Co., Ltd.
123823-25G
Indole-3-acetamide, 98%
879-37-8 98%
25G
¥ 962 2022-04-26
Key Organics Ltd
FS-2701-5MG
2-(1H-Indol-3-yl)acetamide
879-37-8 >95%
5mg
£42.00 2025-02-09
TRC
I577491-5g
1H-Indole-3-acetamide
879-37-8
5g
$91.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045554-100g
Indole-3-acetamide
879-37-8 98%
100g
¥ȍǨƊ 2023-07-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2205-25G
2-(1H-indol-3-yl)acetamide
879-37-8 95%
25g
¥ 290.00 2023-04-13
Ambeed
A163352-100mg
Indole-3-acetamide
879-37-8 98%
100mg
$5.0 2025-02-26
eNovation Chemicals LLC
D382729-100g
3-Indoleacetamide
879-37-8 97%
100g
$270 2024-05-24
Chemenu
CM148686-1000g
Indole-3-acetamide
879-37-8 95%+
1000g
$936 2023-02-01

2-(1H-indol-3-yl)acetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Nitrile hydratase
リファレンス
Synthesis of various aromatic amide derivatives using nitrile hydratase of Rhodococcus rhodochrous J1
Mauger, Jacques; et al, Tetrahedron, 1989, 45(5), 1347-54

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
リファレンス
Design, synthesis and anti-AD effects of dual inhibitor targeting glutaminyl cyclase/GSK-3β
Xie, Yazhou; et al, European Journal of Medicinal Chemistry, 2023, 248,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Stereoisomer of dibromo[(1,2,5,6-η)-1,5-cyclooctadiene][6-phenyl-7-(phenylmethyl… Solvents: tert-Butanol ;  24 h, 70 °C
リファレンス
Aerobic oxidation of primary amines to amides catalyzed by an annulated mesoionic carbene (MIC) stabilized Ru complex
Yadav, Suman; et al, Catalysis Science & Technology, 2021, 11(21), 7018-7028

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  18 h, rt
リファレンス
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride ;  5 min, 50 - 55 °C
1.2 3 h, 50 - 55 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, cooled
リファレンス
Direct reductive coupling of indoles to nitrostyrenes en route to (indol-3-yl)acetamides
Aksenov, Alexander V.; et al, RSC Advances, 2016, 6(96), 93881-93886

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
リファレンス
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfur Solvents: Pyridine
リファレンス
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 -
リファレンス
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Tryptophan synthase ;  48 h, 30 °C
1.2 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
リファレンス
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Formic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, -10 °C; 1 h, -10 °C → 10 °C
リファレンス
The first isocyanide of plant origin expands functional group diversity in cruciferous phytoalexins: synthesis, structure and bioactivity of isocyalexin A
Pedras, M. Soledade C.; et al, Organic & Biomolecular Chemistry, 2012, 10(18), 3613-3616

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Water Catalysts: Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… ;  18 h, 80 - 95 °C
リファレンス
Kinetic, Spectroscopic, and X-Ray Crystallographic Evidence for the Cooperative Mechanism of the Hydration of Nitriles Catalyzed by a Tetranuclear Ruthenium-μ-oxo-μ-hydroxo Complex
Yi, Chae S.; et al, Organometallics, 2008, 27(9), 2030-2035

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, cooled
リファレンス
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, rt
リファレンス
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

2-(1H-indol-3-yl)acetamide Raw materials

2-(1H-indol-3-yl)acetamide Preparation Products

2-(1H-indol-3-yl)acetamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:879-37-8)3-Indoleacetamide
注文番号:3439949
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

2-(1H-indol-3-yl)acetamide 関連文献

2-(1H-indol-3-yl)acetamideに関する追加情報

2-(1H-indol-3-yl)acetamide (CAS No. 879-37-8): A Comprehensive Overview

2-(1H-indol-3-yl)acetamide, also known by its CAS number 879-37-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole-based structure, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The indole moiety is a fundamental building block in many natural products and bioactive molecules, making 2-(1H-indol-3-yl)acetamide a valuable compound for both academic and industrial research.

The structure of 2-(1H-indol-3-yl)acetamide consists of an indole ring substituted with an acetamide group at the 3-position. This substitution pattern is critical for its biological activity and chemical reactivity. The indole ring's aromaticity and the electron-donating properties of the acetamide group contribute to its unique electronic characteristics, which are exploited in various applications. Recent studies have highlighted the potential of this compound in drug discovery, particularly in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, 2-(1H-indol-3-yl)acetamide can be prepared through several routes, including Friedländer synthesis, which involves the condensation of an o-amino aryl aldehyde with a ketone or aldehyde. The choice of synthetic method depends on the desired scale, purity, and cost-effectiveness. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.

The biological activity of 2-(1H-indol-3-yl)acetamide has been extensively studied. It has shown promising results as a potential anticancer agent by inhibiting key enzymes such as histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable targets for chemotherapy. Recent clinical trials have demonstrated the efficacy of similar compounds in reducing tumor growth and improving patient outcomes.

Beyond its pharmacological applications, 2-(1H-indol-3-yl)acetamide has also found use in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces makes it a candidate for applications in nanotechnology and surface modification. SAMs are crucial for creating functional surfaces with tailored properties, such as improved biocompatibility or enhanced catalytic activity.

In conclusion, 2-(1H-indol-3-yl)acetamide, with its CAS number 879-37-8, is a versatile compound with diverse applications across multiple disciplines. Its indole-based structure provides a foundation for exploring new drug candidates and advanced materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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